N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide typically involves the reaction of 1,2-benzoxazole with cyclopentylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
- 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopentylacetamide moiety may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C14H16N2O2/c17-13(9-10-5-1-2-6-10)15-14-11-7-3-4-8-12(11)18-16-14/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16,17) |
InChI Key |
DBDGZIBVUKSNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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